molecular formula C25H27N3O5S2 B4309229 ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

Cat. No.: B4309229
M. Wt: 513.6 g/mol
InChI Key: OCDXFGLSNGPQHH-UHFFFAOYSA-N
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Description

Ethyl 6-[(1,3-benzothiazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

The synthesis of ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves the reaction of 1,3-benzothiazole-2-thiol with ethyl acetoacetate, urea, and substituted aryl aldehydes in the presence of hydrochloric acid . This reaction proceeds through a multi-step process, including the formation of intermediate compounds, which are then cyclized to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Ethyl 6-[(1,3-benzothiazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols can replace substituents on the ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, the compound may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antimicrobial activity. Additionally, the presence of the tetrahydropyrimidine ring can enhance binding affinity to certain proteins, contributing to its biological effects.

Comparison with Similar Compounds

Ethyl 6-[(1,3-benzothiazol-2-ylthio)methyl]-4-(2,5-diethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can be compared with other benzothiazole derivatives, such as:

These compounds share similar structural features but differ in their substituents and overall molecular architecture, leading to variations in their chemical reactivity and biological activity

Properties

IUPAC Name

ethyl 6-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-(2,5-diethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-31-15-11-12-19(32-5-2)16(13-15)22-21(23(29)33-6-3)18(26-24(30)28-22)14-34-25-27-17-9-7-8-10-20(17)35-25/h7-13,22H,4-6,14H2,1-3H3,(H2,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDXFGLSNGPQHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C2C(=C(NC(=O)N2)CSC3=NC4=CC=CC=C4S3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 2
ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 3
ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 4
ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 5
ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
Reactant of Route 6
ETHYL 6-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-4-(2,5-DIETHOXYPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE

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